N-cyclohexyl-N-methylaniline
Description
Structure
2D Structure
Properties
CAS No. |
18707-43-2 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
N-cyclohexyl-N-methylaniline |
InChI |
InChI=1S/C13H19N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3 |
InChI Key |
HRBASXKYUKFHKC-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=CC=C2 |
Synonyms |
N-Cyclohexyl-N-methylaniline |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cyclohexyl N Methylaniline and Its Derivatives
Reductive Amination Pathways for N-Cyclohexyl-N-methylaniline Synthesis
Direct reductive amination of ketones with secondary amines presents a straightforward and one-pot approach for synthesizing sterically demanding tertiary amines. researchgate.net This pathway typically involves the reaction of N-methylaniline with cyclohexanone (B45756) to form an intermediate iminium ion, which is then reduced in situ to yield the final product, this compound. The key challenge in this transformation often lies in the slow and difficult formation of the hindered iminium intermediate. mdpi.com
Optimization of Catalytic Reductive Amination Protocols
Significant progress has been made in optimizing protocols to overcome the challenges associated with the formation of hindered tertiary amines. One highly effective, metal-free system involves the use of trichlorosilane (B8805176) (HSiCl₃) as a reducing agent in the presence of a Lewis base activator. researchgate.netmdpi.com Research has shown that using tetramethylethylenediamine (TMEDA) as an organic Lewis base activator is particularly effective. mdpi.com In a typical procedure, N-methylaniline is reacted with cyclohexanone in dichloromethane, followed by the addition of TMEDA and then trichlorosilane. This method has been shown to produce this compound in high yield. mdpi.com The proposed mechanism suggests that the ketone and amine form an iminium intermediate, which is then reduced by the activated trichlorosilane. mdpi.com
Exploration of Reductants and Reaction Conditions
The choice of reductant and reaction conditions is critical for the success of the reductive amination of N-methylaniline with cyclohexanone. While various reducing agents are used in reductive aminations, the trichlorosilane system has proven particularly suitable for this sterically hindered transformation. researchgate.netmdpi.com A study systematically screened different Lewis bases and found TMEDA to be the optimal activator for the trichlorosilane reductant, achieving a 92% yield for a model reaction. researchgate.net The reaction proceeds efficiently at room temperature over a period of 36 hours. mdpi.com
Below is a data table summarizing a highly efficient protocol for this synthesis.
Table 1: Reductive Amination Protocol for this compound
| Reactants | Reductant | Activator | Solvent | Temperature | Time | Yield | Reference |
|---|
N-Alkylation and N-Methylation Strategies
Beyond direct reductive amination, other advanced catalytic methods, including N-methylation and alternative N-alkylation strategies, are fundamental for synthesizing this compound and its precursors. These methods often offer greener and more atom-economical alternatives to traditional alkylation techniques.
Catalytic N-Methylation of Aniline (B41778) Derivatives
The catalytic N-methylation of anilines using methanol (B129727) as a C1 source is an environmentally benign method for producing key intermediates like N-methylaniline. nih.govcsic.es This approach often utilizes a "borrowing hydrogen" mechanism. nih.gov Various transition-metal catalysts have been developed for this purpose. For instance, ruthenium complexes such as [Ru(p-cymene)Cl₂]₂ combined with phosphine (B1218219) ligands have demonstrated high efficiency. nih.govorganic-chemistry.org Cyclometalated ruthenium complexes have also been shown to effectively catalyze the methylation of anilines with methanol under mild conditions (60 °C) using a simple base like NaOH. rsc.org Iridium(I) complexes featuring N-heterocyclic carbene (NHC) ligands are also active catalysts, selectively transforming primary aromatic amines into N-methylamino derivatives. csic.es Furthermore, earth-abundant metals have been explored, with manganese pincer-complexes successfully catalyzing the selective mono-N-methylation of a wide range of aniline derivatives. researchgate.net
Table 2: Comparison of Catalysts for N-Methylation of Anilines with Methanol
| Catalyst System | Base | Temperature | Key Features | Reference(s) |
|---|---|---|---|---|
| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 140 °C | Low base loading, effective for 21 N-methylaniline derivatives. | nih.gov |
| Iridium(I)-NHC Complexes | Cs₂CO₃ | 150 °C | Low catalyst loading (0.1 mol%), selective for mono-methylation. | csic.es |
| Manganese PN³P Pincer Complex | t-BuOK | 120 °C | Tolerates various functional groups (nitro, ester, amide). | researchgate.net |
Reductive N-Alkylation with Carbon Dioxide and Hydrosilanes
The use of carbon dioxide (CO₂) as a renewable C1 source for N-alkylation is a significant advancement in green chemistry. csic.es This transformation can be used for the N-methylation of secondary amines to produce tertiary amines like this compound. In one organocatalyzed approach, an N-heterocyclic carbene (NHC) catalyzes the reductive methylation of N-cyclohexylaniline using CO₂ (at 1.0 bar) and polymethylhydrosiloxane (B1170920) (PMHS) as the hydrosilane reductant. rsc.org This reaction, conducted in THF at 70°C, yields this compound in 89% yield. rsc.org This methodology represents a tuneable system where the selective formylation or methylation of amines can be controlled. rsc.org The reaction is believed to proceed through the reduction of CO₂ to a formoxysilane intermediate, which then reacts with the amine. acs.org Copper-based catalysts have also been explored for the N-methylation of secondary aromatic amines using CO₂ and hydrosilanes. rsc.org
Table 3: Synthesis of this compound via Reductive Methylation with CO₂
| Amine Substrate | C1 Source | Reductant | Catalyst | Temperature | Yield | Reference |
|---|
"Hydrogen Borrowing" Processes in N-Alkylation of Amines
The "hydrogen borrowing" or "hydrogen autotransfer" methodology is a powerful and atom-economical strategy for the N-alkylation of amines with alcohols, producing only water as a byproduct. organic-chemistry.orgrsc.org This process avoids the use of stoichiometric organometallic reagents or wasteful alkylating agents like alkyl halides. organic-chemistry.org The general mechanism involves the temporary removal of hydrogen from an alcohol by a transition metal catalyst to form an intermediate aldehyde or ketone. acs.org This carbonyl compound then undergoes condensation with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. acs.org
A variety of catalyst systems based on both precious and non-precious metals are effective for this transformation.
Ruthenium: Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, combined with bidentate phosphine ligands, are versatile catalysts for the N-alkylation of primary and secondary amines with a broad range of alcohols. organic-chemistry.org
Nickel: A simple, ligand-free catalyst system generated in situ from Ni(COD)₂ and KOH efficiently catalyzes the N-alkylation of anilines with both aromatic and aliphatic alcohols. rsc.org
Iron: Iron(II) chloride (FeCl₂) in combination with specific ligands can catalyze the N-alkylation of primary aromatic amines with alcohols through a borrowing hydrogen strategy. tandfonline.com
Copper: Heterogeneous copper catalysts have also been employed for the one-pot synthesis of secondary amines from alcohols and aniline without requiring any additives. rsc.org
This strategy is highly versatile and represents a sustainable alternative for the synthesis of complex amines from readily available alcohols. rsc.org
Cross-Coupling and C-N Bond Formation Approaches
The formation of the C-N bond is a cornerstone of aniline synthesis. Modern catalysis has revolutionized this field, offering efficient and selective methods for creating these crucial linkages.
Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of anilines and their derivatives. nih.govhbni.ac.inbeilstein-journals.org These reactions enable the formation of a C-N bond between an aryl halide or pseudohalide and an amine, offering a versatile and reliable approach for preparing a wide array of aromatic amines. beilstein-journals.orgijacskros.com The continual evolution of sophisticated ligands and precatalysts has led to the development of highly general and user-friendly protocols. ijacskros.com
The general applicability of these methods allows for the coupling of a diverse range of nitrogen-containing nucleophiles with aryl electrophiles. hbni.ac.in This versatility is crucial for the construction of complex molecules, including pharmaceuticals, natural products, and novel organic materials. beilstein-journals.org While a specific palladium-catalyzed synthesis of this compound is not extensively detailed in the reviewed literature, the principles of the Buchwald-Hartwig reaction can be readily applied. A plausible synthetic route would involve the coupling of N-methylcyclohexylamine with an appropriate phenyl halide, such as bromobenzene (B47551) or chlorobenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
A related approach involves the reaction of nitroso compounds with boronic acids. For instance, the selective synthesis of mono-N-methyl aromatic amines has been achieved by reacting aromatic nitroso compounds with methylboronic acid, promoted by triethylphosphite under metal-free conditions. uni-muenchen.de This method has been successfully applied to the synthesis of various N-alkylanilines, including those with cyclohexyl groups. thieme-connect.de
Table 1: Key Components in Palladium-Catalyzed C-N Cross-Coupling
| Component | Role | Examples |
| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes and activates the catalyst | BINAP, XPhos, P(tBu)₃ |
| Base | Activates the amine and neutralizes the acid byproduct | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Aryl Electrophile | Phenyl group source | Bromobenzene, Chlorobenzene, Aryl triflates |
| Amine Nucleophile | Nitrogen source | N-methylcyclohexylamine |
A more recent and innovative approach to aniline synthesis involves the direct insertion of a nitrogen atom into a C-C bond. This molecular editing strategy provides an efficient pathway to nitrogen-containing compounds from readily available aryl alkanes. Current time information in Chatham County, US.scispace.com This method utilizes derivatives of O-tosylhydroxylamine as the nitrogen source to achieve a precise insertion into the C(sp²)–C(sp³) bond of aryl alkanes. Current time information in Chatham County, US.scispace.comnih.gov
The proposed mechanism involves the transformation of carbocation and imine intermediates. Current time information in Chatham County, US. This methodology has shown considerable promise for the preparation of bioactive molecules and for modifying the core structures of existing drugs. Current time information in Chatham County, US.scispace.com While a direct application of this method for the synthesis of this compound has not been explicitly reported, the conceptual framework suggests its potential. Theoretically, the reaction could proceed via the insertion of a methylamino group into a bond between the cyclohexyl and phenyl rings, although this would represent a significant synthetic challenge.
Multicomponent Reactions and Functionalization of Aniline N-Oxides
Multicomponent reactions and the chemistry of aniline N-oxides offer powerful strategies for the rapid construction of complex molecules and the selective functionalization of the aniline core.
The Ugi reaction is a four-component reaction that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide in a single, exothermic step. nih.gov This reaction is highly atom-economical and typically proceeds with high yields. nih.gov The versatility of the Ugi reaction allows for the creation of a vast library of compounds from a relatively small set of starting materials.
This methodology can be adapted to synthesize derivatives of this compound. For instance, a related N-cyclohexyl acetamide (B32628) derivative has been synthesized via a Ugi reaction. acs.org By employing N-methylaniline as the amine component, cyclohexanecarboxaldehyde (B41370) as the carbonyl component, a suitable carboxylic acid, and an isocyanide, one could generate a diverse array of this compound derivatives with various amide functionalities. A visible-light-promoted, metal-free Ugi-like three-component reaction has also been developed, reacting N,N-dimethylaniline, cyclohexyl isocyanide, and a carboxylic acid to yield an imide derivative in high yield. nsf.gov
Table 2: Components of a Hypothetical Ugi Reaction for an this compound Derivative
| Component | Example Reactant | Role in Final Structure |
| Amine | N-methylaniline | Forms the core aniline structure |
| Carbonyl | Cyclohexanecarboxaldehyde | Provides the cyclohexyl group and adjacent carbon |
| Carboxylic Acid | Acetic Acid | Forms an acetyl amide group |
| Isocyanide | tert-Butyl isocyanide | Forms a tert-butyl amide group |
The direct halogenation of electron-rich aromatic compounds like anilines can be challenging due to issues with regioselectivity. A powerful strategy to overcome this involves the temporary oxidation of the N,N-dialkylaniline to its corresponding N-oxide. This intermediate allows for highly regioselective halogenation. nih.govscispace.com Treatment of the N,N-dialkylaniline N-oxide with thionyl bromide typically results in exclusive para-bromination, while thionyl chloride predominantly yields the ortho-chloro derivative. nih.govscispace.com
This methodology has been successfully applied to this compound. The parent compound is first synthesized and then oxidized to the N-oxide. Subsequent treatment with the appropriate thionyl halide affords the halogenated derivative with high regioselectivity. nih.govscispace.com
Preparation of Specific this compound Derivatives
The synthesis of this compound itself can be achieved through the reductive amination of aniline with cyclohexanone, followed by N-methylation, or by reacting N-methylaniline with cyclohexanone in the presence of a reducing agent like sodium cyanoborohydride. nih.govscispace.comnsf.gov A detailed procedure involves the dropwise addition of glacial acetic acid to a mixture of aniline, cyclohexanone, and sodium cyanoborohydride in tetrahydrofuran, followed by heating. nih.govscispace.comnsf.gov
Once formed, this compound can be further functionalized. For example, halogenated derivatives can be prepared via the N-oxide intermediate as described in section 2.4.2. The synthesis of a variety of N-substituted anilines can also be achieved through methods like the Smiles rearrangement, starting from phenols. ijacskros.com Additionally, N-aryl azacycles can be synthesized from anilines and cyclic ethers, a reaction that could potentially be adapted for creating more complex derivatives. mdpi.com
Table 3: Synthesis of this compound
| Reactants | Reagents | Solvent | Conditions | Product |
| Aniline, Cyclohexanone | Sodium cyanoborohydride, Glacial acetic acid | Tetrahydrofuran | 50 °C, 18 h | N-Cyclohexylaniline |
| N-Cyclohexylaniline | Methyl iodide, Base | - | - | This compound |
| N-methylaniline, Cyclohexanone | Sodium cyanoborohydride, Glacial acetic acid | Tetrahydrofuran | 50 °C, 18 h | This compound |
Mechanistic Investigations of N Cyclohexyl N Methylaniline Reactions
Electrochemical Oxidation Pathways and Radical Intermediates of Aniline (B41778) Derivatives
Electrochemical methods offer a powerful alternative to conventional chemical transformations for the synthesis and modification of complex amine molecules. researchgate.net The oxidation of tertiary amines like N-cyclohexyl-N-methylaniline typically proceeds via an initial one-electron transfer to form an amine radical cation. researchgate.net The subsequent fate of this intermediate dictates the final products and is heavily influenced by the nature of the N-alkyl substituents. mdpi.com
Upon the initial one-electron oxidation of a tertiary amine, an unstable amine radical cation is formed. researchgate.net For this compound, this intermediate can theoretically be stabilized through the loss of a proton from an α-carbon, leading to the formation of a carbon-centered radical. This process can occur via two distinct pathways: loss of a proton from the N-cyclohexyl group to form a cyclohexyl radical, or loss of a proton from the N-methyl group to generate a methylene (B1212753) radical. mdpi.com
Studies on analogous compounds, such as N,N-dicyclohexylmethylamine and N,N-dimethylcyclohexylamine, have demonstrated that the formation of the methylene radical is strongly preferred over the formation of the cyclohexyl radical. mdpi.com This preference is attributed to the relative stability of the resulting radical and the steric environment around the α-hydrogens. The methylene radical can then undergo disproportionation to yield an amine and an iminium product. researchgate.net In the absence of a methyl group, as in N,N-dicyclohexylamine, the formation of the cyclohexyl radical becomes the operative pathway. mdpi.com
The regioselectivity of the dealkylation—whether the methyl or the cyclohexyl group is cleaved—is a critical aspect of the oxidation mechanism. The process is governed by the stability of the intermediate iminium ion that is formed after the radical disproportionation or further oxidation. researchgate.netmdpi.com For the iminium intermediate to form, the α-carbon must adopt sp²-hybridization, resulting in a planar geometry. mdpi.com
This requirement for planarity is more easily achieved for the less sterically hindered methyl group compared to the bulky cyclohexyl group. mdpi.com Consequently, oxidative dealkylation preferentially removes the methyl group (demethylation) over the cyclohexyl group (decyclohexylation). This regioselectivity has been observed in the electrochemical oxidation of various N-alkylated amines, where the least sterically encumbered alkyl group is typically cleaved. mdpi.comresearchgate.net The resulting iminium ion is then hydrolyzed by water present in the solvent to yield a secondary amine (N-cyclohexylaniline) and formaldehyde. mdpi.com
Mechanistic Elucidation of N-Formylation Reactions with Carbon Dioxide
The N-formylation of amines using carbon dioxide (CO₂) as a C1 source represents a green and sustainable chemical transformation. mdpi.com This process typically requires a reducing agent, such as a hydrosilane (e.g., phenylsilane, PhSiH₃), and often a catalyst to proceed efficiently. mdpi.comresearchgate.net The mechanism for the N-formylation of this compound can be understood by examining studies on similar secondary amines like N-methylaniline. researchgate.netacs.org
Two primary mechanistic pathways have been proposed for the N-formylation of amines with CO₂ and hydrosilanes. acs.org
Pathway 1: Formoxysilane Intermediate : This pathway involves the direct insertion of CO₂ into the Si-H bond of the hydrosilane, a step that can be facilitated by a catalyst. researchgate.net This insertion forms a highly reactive formoxysilane intermediate (R₃Si-O-CHO). This species is then susceptible to nucleophilic attack by the amine (this compound), leading to the formation of the desired N-formylated product and a silanol (B1196071) byproduct. researchgate.net This pathway is thought to operate primarily for amines of low basicity, even in the absence of a catalyst. acs.org
Pathway 2: Silylcarbamate Intermediate : In the presence of a base catalyst or for amines with higher basicity, an alternative pathway becomes dominant. acs.org Here, the amine first reacts with CO₂ to form a carbamate (B1207046) salt. This carbamate then activates the hydrosilane, facilitating the CO₂ reduction step. acs.org DFT studies have also pointed to the formation of silylcarbamate intermediates, which rearrange to produce the formylated amine.
The operative mechanism is highly dependent on the basicity of the amine and the choice of catalyst. acs.org this compound, being an aniline derivative, is a relatively weak base. For such low-basicity amines, formylation can proceed via the formoxysilane pathway without a catalyst. acs.org
However, the reaction is often accelerated by various catalysts. Organic bases, metal complexes, and simple salts like cesium carbonate (Cs₂CO₃) have been shown to be effective. nih.govrsc.org For instance, ethylenediaminetetraacetic acid (EDTA) has been used as a recyclable catalyst where it is proposed to activate the hydrosilane, allowing CO₂ to insert into the Si-H bond to generate the formoxysilane intermediate. mdpi.comresearchgate.net The catalyst's role is to lower the activation energy for either the CO₂ insertion into the Si-H bond or the activation of the hydrosilane by the amine-CO₂ adduct. researchgate.netacs.org The choice of solvent can also play a significant role, with polar aprotic solvents like DMSO often providing the best results by facilitating a homogeneous reaction system. mdpi.com
| Factor | Influence on Reaction Mechanism | Typical Conditions/Observations | Reference |
|---|---|---|---|
| Amine Basicity | Determines the dominant reaction pathway. Low-basicity amines favor the formoxysilane route, while higher-basicity amines favor the carbamate-mediated pathway. | Aniline derivatives (low basicity) can react without a base catalyst. | acs.org |
| Catalyst | Activates either the hydrosilane directly or the amine-CO₂ adduct to lower the reaction's activation energy. | Cs₂CO₃, EDTA, and various organic bases have been successfully employed. | mdpi.comresearchgate.netrsc.org |
| Reducing Agent | Reduces the CO₂ molecule. Hydrosilanes are commonly used. | Phenylsilane (PhSiH₃) and polymethylhydrosiloxane (B1170920) (PMHS) are effective reducing agents. | mdpi.comrsc.org |
| Solvent | Affects catalyst solubility and reaction homogeneity, influencing reaction rates. | Polar aprotic solvents like DMSO and DMF often yield better results than non-polar or protic solvents. | mdpi.com |
Mechanisms of C-N Cross-Coupling and Alkylation Reactions
The formation of the C-N bond in this compound is a key transformation achievable through various modern catalytic methods, including cross-coupling and N-alkylation reactions.
C-N Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming aryl-amine bonds. escholarship.orgacs.org The synthesis of this compound can be envisioned through the coupling of an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) with N-methylcyclohexylamine, or the coupling of N-methylaniline with a cyclohexyl partner. A common approach is the copper-catalyzed Chan-Lam coupling, which often uses alkylboronic acids or their esters as the coupling partners. researchgate.net
A generalized mechanism for a copper-catalyzed C-N coupling involves:
Ligand Exchange : The amine substrate coordinates to the copper(II) catalyst.
Transmetalation : The alkylboronic ester transfers the alkyl group to the copper center.
Reductive Elimination : The C-N bond is formed, releasing the N-alkylated aniline product and regenerating a reduced copper species, which is then re-oxidized to complete the catalytic cycle. researchgate.net
Similarly, palladium-catalyzed Buchwald-Hartwig amination provides a robust route. acs.org The catalytic cycle typically involves:
Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond.
Amine Coordination/Deprotonation : The amine coordinates to the palladium(II) center and is deprotonated by a base.
Reductive Elimination : The desired C-N bond is formed, yielding this compound and regenerating the palladium(0) catalyst. escholarship.org
Alkylation Reactions: this compound can also be synthesized via the N-alkylation of a primary or secondary amine. For example, the alkylation of N-methylaniline with a cyclohexyl source. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a highly atom-economical method for this transformation. nih.gov Using a ruthenium catalyst, cyclohexanol (B46403) can serve as the cyclohexyl source. The mechanism proceeds as follows:
Dehydrogenation : The ruthenium catalyst temporarily oxidizes the alcohol (cyclohexanol) to the corresponding ketone (cyclohexanone), generating a metal-hydride species. nih.gov
Condensation : The ketone condenses with the amine (N-methylaniline) to form an enamine or iminium ion intermediate, releasing water.
Reduction : The metal-hydride species reduces the intermediate to form the final product, this compound, and regenerates the active catalyst. nih.gov
Direct alkylation with alkyl halides is another possibility, but it often suffers from competing N- versus C-alkylation and over-alkylation, although steric hindrance around the nitrogen can promote the desired C-alkylation. acs.org
Metal-Amido Intermediate Formation and Unsaturated Substrate Insertion
A prevalent mechanism in the formation of C-N bonds, particularly in hydroamination reactions, involves the activation of the amine by a transition metal catalyst. nih.gov This process leads to the generation of a metal-amido intermediate, which is a critical step in the catalytic cycle. nih.govacs.org Two primary pathways have been described for the formation of this intermediate:
Oxidative Addition: The amine undergoes oxidative addition to the metal center, producing an intermediate that contains both a hydride and an amido group. nih.gov
Coordination and Deprotonation: The amine coordinates to the metal center, followed by a deprotonation event, to generate the metal-amido complex. nih.gov
Once the metal-amido species is formed, the subsequent step involves the insertion of an unsaturated substrate, such as an alkene or alkyne, into the metal-nitrogen (M-N) bond. nih.govacs.orgresearchgate.net The regioselectivity of the entire process is determined at this insertion step. nih.govacs.org The cycle is completed by a protonolysis step, which releases the aminated product and regenerates the active catalyst. acs.org This mechanism is considered "lanthanide-like" and is common for catalysts based on main group metals, rare earth metals, and some late transition metals. nih.govacs.org
However, the strong coordination of amines to transition-metal centers can sometimes present a significant challenge, as it may inhibit the catalyst's activity in N-H insertion reactions. acs.org In specific instances, such as the N-methylation of amines using methanol (B129727) catalyzed by iridium(I) complexes, the involvement of a key amido complex intermediate, like [Ir(NMePh)(CO)2(κC-tBuImCH2PyCH2OMe)], has been proposed. acs.org
Imine Intermediate Pathways in Reductive Couplings
Imine and iminium ion intermediates are central to the synthesis of this compound and its analogues through reductive amination and related coupling reactions. organic-chemistry.orgmdpi.com These pathways typically involve the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is subsequently reduced to the target tertiary amine. acs.orgmdpi.com
A plausible mechanism for the direct reductive amination of a ketone with N-methylaniline, for example, involves the initial formation of an iminium intermediate with the release of water. mdpi.com This intermediate is then reduced to the final product. mdpi.com The use of a reductant that also acts as a water scavenger can help drive the reaction forward by favoring the iminium ion formation step. mdpi.com
In palladium-catalyzed reductive couplings, imine intermediates can be generated through the partial hydrogenation of aniline derivatives. organic-chemistry.org These intermediates then undergo a reductive cross-amination with alkylamines to yield N-alkylated cyclohexylamine (B46788) derivatives. organic-chemistry.org Similarly, ruthenium-catalyzed reactions can utilize stable imine surrogates, which coordinate to the metal catalyst. acs.org The catalytic cycle proceeds through the addition to the coordinated imine, followed by protonolysis of the resulting amido-metal species to afford the final amine product. acs.org Mechanistic studies have identified N-aryl imines and N-methylaniline as direct reaction intermediates in the formation of more complex aniline derivatives. researchgate.net
Proposed Mechanisms for Nitrogen Insertion and Ring Transformations
A novel strategy for synthesizing substituted amines, including this compound, involves a molecular editing approach that inserts a nitrogen atom directly into the C(sp²)–C(sp³) bond of aryl alkanes. nih.govresearchgate.netresearchgate.net This method can also be used to construct nitrogen-containing heterocyclic rings. nih.gov Control experiments suggest a plausible mechanism that proceeds through carbocation and imine intermediates rather than a radical-based process. nih.gov
Carbocation and Imine Intermediates in Nitrogen Insertion
Based on mechanistic studies, the nitrogen insertion reaction is proposed to initiate with the formation of a carbocation. nih.gov The key steps are outlined as follows:
Carbocation Generation: An oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), facilitates the formation of a carbocation from the aryl alkane starting material. nih.gov
Reaction with Aminating Reagent: The generated carbocation reacts with the aminating reagent to yield a key intermediate. nih.gov
Rearrangement to Imine: This intermediate undergoes a rearrangement to produce an imine intermediate. nih.gov
Reduction: The imine intermediate is then reduced in a final step to afford the substituted amine product. nih.gov
Several control experiments were conducted to support this proposed non-radical mechanism. nih.gov
C(sp²)-C(sp³) Bond Cleavage Processes
The nitrogen insertion strategy is predicated on the precise cleavage of a C(sp²)–C(sp³) bond in an aryl alkane, followed by the insertion of a nitrogen atom. nih.govresearchgate.net This process effectively lengthens a carbon chain or expands a ring with high atom economy. nih.govresearchgate.net Crossover experiments, where a mixture of two different starting materials was used, demonstrated that the reaction is intramolecular, meaning the C(sp²)–C(sp³) bond cleavage and subsequent nitrogen insertion occur within the same molecule. nih.govresearchgate.net
Competition experiments were designed to probe the selectivity of the C–C bond cleavage. nih.gov
These results indicate a clear preference for the cleavage of C–H bonds at tertiary carbons over secondary carbons and highlight the accelerating effect of electron-donating groups on the aromatic ring. nih.gov This selectivity is consistent with a mechanism involving a carbocation intermediate, as tertiary and electron-rich benzylic carbocations are more stable. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of N Cyclohexyl N Methylaniline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural analysis of N-cyclohexyl-N-methylaniline and its analogues, providing detailed information about the chemical environment of magnetically active nuclei.
¹H and ¹³C NMR Applications in Reaction Monitoring and Product Identification
Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for confirming the successful synthesis and purity of this compound. In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the aromatic protons, the cyclohexyl protons, and the N-methyl protons are observed. For instance, in a related compound, N-ethyl-N-methylaniline, the aromatic protons appear in the range of δ 6.51–7.22 ppm, the N-methyl protons as a singlet at δ 2.89 ppm, and the ethyl group protons as a quartet at δ 3.39 ppm and a triplet at δ 1.11 ppm. rsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including those in the aromatic ring, the cyclohexyl group, and the methyl group. rsc.org
These techniques are also crucial for monitoring the progress of reactions involving this compound. For example, in the N-methylation of anilines, the disappearance of the N-H proton signal and the appearance of the N-methyl signal in the ¹H NMR spectrum can be used to track the reaction's advancement. csic.es Furthermore, NMR is instrumental in identifying byproducts and intermediates, aiding in the optimization of reaction conditions.
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for a related analogue, N-ethyl-N-methylaniline, which provides a reference for the expected regions for the signals of this compound.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.51-7.22 (m) | 112.52, 116.19, 129.21 |
| Aromatic C-N | - | 149.06 |
| N-CH₃ | 2.89 (s) | 37.55 |
| N-CH₂CH₃ | 3.39 (q) | 46.92 |
| N-CH₂CH₃ | 1.11 (t) | 11.22 |
| Data for N-ethyl-N-methylaniline. rsc.org The 'm' denotes a multiplet, 's' a singlet, 'q' a quartet, and 't' a triplet. |
²⁹Si NMR for Organosilane-Involving Mechanisms
While less common for direct analysis of this compound itself, ²⁹Si NMR spectroscopy becomes relevant when organosilanes are used in its synthesis. For instance, in reductive amination reactions employing silanes as the reducing agent, ²⁹Si NMR can be used to study the reaction mechanism by identifying the silicon-containing byproducts. This provides insight into the efficiency and pathway of the hydride transfer process.
Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for identifying its fragments, which aids in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for obtaining the exact mass of this compound, which in turn allows for the determination of its elemental formula with high confidence. chemicalbook.com This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. The high-resolution full-scan MS data acquired also enables retrospective analysis of non-target compounds without needing to re-run the sample. nih.gov For example, the HRMS (ESI) analysis of a similar compound, N-(4-fluorobenzyl)-N-methylaniline, showed a calculated m/z of 292.1496 for [M+H]⁺, with the found value being 292.1385, confirming its identity. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the components of a reaction mixture. nih.govchemicalbook.com The gas chromatograph separates the different compounds in the mixture, which are then introduced into the mass spectrometer for identification. This is particularly useful for assessing the purity of synthesized this compound and for identifying any impurities or byproducts. nih.gov The mass spectrum of each component provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification. For instance, in the analysis of N-acetyl-N-methylcyclohexanamine, a related compound, GC-MS analysis identified the molecular ion peak and key fragment ions, confirming its structure. nih.gov
Vibrational Spectroscopy and Other Spectroscopic Methods
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in this compound. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and cyclohexyl groups, as well as C-N stretching vibrations. In the analogous N-methylaniline, a characteristic N-H stretching peak is observed around 3411 cm⁻¹. researchgate.net The absence of this peak and the presence of bands associated with the cyclohexyl and methyl groups would confirm the structure of this compound.
Near-infrared (NIR) spectroscopy has also been used to study the conformational structure of related aniline (B41778) derivatives. nih.gov These studies reveal how the substitution on the nitrogen atom affects the electronic properties and vibrational frequencies of the aromatic ring. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ucdavis.edu An infrared spectrum is obtained by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. ucdavis.edu These absorption frequencies correspond to the vibrational frequencies of the bonds within the molecule, providing a unique "fingerprint" of the compound. youtube.com
For a molecule like this compound, FTIR analysis would reveal characteristic absorption bands corresponding to its distinct structural components: the aromatic ring, the tertiary amine group, and the saturated cyclohexyl and methyl groups. While a specific spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables.
Key functional groups and their expected vibrational frequencies include:
Aromatic C-H Stretch: The bonds between the sp²-hybridized carbons of the benzene (B151609) ring and hydrogen atoms typically show sharp absorption peaks just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretch: The C-H bonds of the sp³-hybridized carbons in the cyclohexyl and methyl groups absorb strongly in the 2850-2960 cm⁻¹ region. libretexts.org
C=C Aromatic Stretch: The stretching vibrations within the benzene ring produce a series of peaks in the 1450-1600 cm⁻¹ range. youtube.com
C-N Stretch: The stretching vibration of the tertiary amine-aryl carbon bond typically appears in the 1360-1250 cm⁻¹ region.
The table below summarizes the expected FTIR absorption bands for the key functional groups in this compound.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Cyclohexyl, Methyl) | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-H (Cyclohexyl, Methyl) | Bend | 1365 - 1465 |
| Aromatic C-N | Stretch | 1360 - 1250 |
This table is generated based on general spectroscopic data. libretexts.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis of Catalysts
The synthesis of N-alkylanilines, including this compound, often involves heterogeneous catalysis, for example, by reacting anilines with alcohols at elevated temperatures. google.comgoogle.com X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique crucial for characterizing these catalysts. researchgate.netyoutube.com It provides detailed information on the elemental composition and chemical states of the atoms on the catalyst's surface, which is where the chemical reaction occurs. youtube.commdpi.com
XPS operates by irradiating a material with X-rays, causing the emission of core-level electrons. youtube.com By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is unique to each element and its oxidation state. mdpi.com This allows researchers to:
Determine Surface Composition: Identify the elements present on the catalyst surface and their relative concentrations. youtube.com
Analyze Chemical States: Distinguish between different oxidation states of a metal (e.g., Pt⁰ vs. Pt²⁺), which is critical for understanding catalytic activity. mdpi.com
Investigate Catalyst-Support Interactions: Understand how the active catalytic species interacts with the support material, such as silica (B1680970) gel. researchgate.net
Monitor Catalyst Deactivation: Detect changes in surface composition or chemical state that may lead to a loss of catalytic effectiveness. mdpi.com
For instance, in catalysts used for aniline alkylation, XPS can be used to analyze the oxidation states of active metals like palladium, platinum, or cobalt, and to study the dispersion of these metals on a support material. google.comresearchgate.netrsc.org
The table below shows typical binding energy ranges for elements commonly found in catalysts used for N-alkylation reactions.
| Element | Orbital | Typical Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~284.8 (Adventitious Carbon) | Reference for charge correction, presence of coke |
| Oxygen | O 1s | ~530-533 | Lattice oxygen, surface hydroxyls, support (e.g., SiO₂) |
| Silicon | Si 2p | ~103 | Support material (e.g., Silica) |
| Platinum | Pt 4f | ~71 (Pt⁰), ~72-74 (Pt²⁺/Pt⁴⁺) | Oxidation state of the active metal |
| Cobalt | Co 2p | ~778 (Co⁰), ~781 (Co²⁺/Co³⁺) | Oxidation state of the active metal |
This table is generated based on general XPS data. rsc.orgresearchgate.netresearchgate.net
X-ray Diffraction and Rotational Spectroscopy for Molecular Conformation
While FTIR and XPS identify chemical bonds and surface composition, X-ray diffraction and rotational spectroscopy provide precise information about the three-dimensional arrangement of atoms in a molecule.
Crystalline Phase Molecular Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise molecular structure of a compound in its crystalline solid state. The technique involves directing X-rays onto a well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern, which can then be mathematically analyzed to generate a three-dimensional model of the electron density. From this model, the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.
For analogues of this compound, such as other N-alkylanilines, XRD analysis provides critical insights into:
Molecular Conformation: The specific spatial arrangement of the cyclohexyl, methyl, and phenyl groups relative to the nitrogen atom.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing non-covalent interactions like van der Waals forces or hydrogen bonds (if applicable in analogues). rsc.org
Stereochemistry: The absolute configuration of chiral centers, if present. acs.orgacs.org
In a study on N-alkyl-p-nitroanilines, XRD was used to understand how the length of the alkyl chain influences the crystal lattice, determining whether the structure is centrosymmetric or noncentrosymmetric. rsc.org For example, the butyl derivative was found to crystallize in the noncentrosymmetric P2₁2₁2₁ space group. rsc.org
The table below presents hypothetical crystallographic data for an N-alkylaniline analogue to illustrate the type of information obtained from an XRD experiment.
| Parameter | Example Value (for an N-alkylaniline analogue) |
| Chemical Formula | C₁₃H₁₉N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.876 |
| c (Å) | 18.457 |
| β (°) | 95.67 |
| Volume (ų) | 1092.1 |
| Z (molecules/cell) | 4 |
This table is illustrative and based on typical values for organic molecules. rsc.org
Gas Phase Rotational Coherence Spectroscopy for Conformational Analysis
While XRD provides a static picture of a molecule in a crystal, rotational spectroscopy techniques, such as microwave spectroscopy, probe the structure of molecules in the gas phase, free from intermolecular forces. researchgate.net These methods measure the transition frequencies between quantized rotational energy levels of a molecule. Since these energy levels are determined by the molecule's moments of inertia, the resulting spectrum provides exquisitely precise information about its geometry. researchgate.net
For a flexible molecule like this compound, several different conformations (isomers that differ by rotation around single bonds) can exist at room temperature. nih.gov Gas-phase rotational spectroscopy can:
Identify Different Conformers: Distinguish between different stable conformations present in the gas-phase sample. researchgate.net
Determine Precise Molecular Structures: Provide bond lengths and angles with very high precision for each observed conformer. researchgate.net
Analyze Conformational Landscapes: By comparing the relative intensities of signals from different conformers, their relative energies and population distribution can be estimated. chemrxiv.org
The analysis of the rotational spectrum for a molecule like 1-aminoindane, which shares structural motifs with this compound (an amino group attached to a flexible ring system), confirmed the presence of two distinct conformers in the gas phase. researchgate.net These conformers differed primarily in the orientation of the amino group's hydrogen atoms. researchgate.net Such studies are crucial for understanding the intrinsic structural preferences of a molecule, which can influence its reactivity and properties. nih.govchemrxiv.org
Computational Chemistry and Theoretical Studies on N Cyclohexyl N Methylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and predicting the reactivity of organic molecules like N-cyclohexyl-N-methylaniline. These calculations offer a balance between computational cost and accuracy, providing detailed information on molecular geometry, orbital energies, and electron distribution.
Geometry optimization via DFT is employed to determine the most stable three-dimensional structure of this compound. This process identifies the lowest energy arrangement of atoms, corresponding to the most probable conformation of the molecule.
For this compound, conformational analysis focuses on the arrangement of its key components: the aniline (B41778) ring, the N-methyl group, and the cyclohexyl ring. Computational studies consistently predict that the cyclohexyl ring preferentially adopts a stable chair conformation to minimize steric strain. In this conformation, the substituent on the ring (the nitrogen atom of the aniline group) would favor an equatorial position to reduce unfavorable 1,3-diaxial interactions. The geometry around the nitrogen atom is expected to be trigonal pyramidal, typical for a tertiary amine.
DFT calculations, often using basis sets like 6-311G** with functionals such as B3LYP, are used to refine these structural parameters. The results of such calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: The following data is illustrative, based on typical values for similar structures, as specific experimental or calculated values for the parent molecule are not readily available in the cited literature.
| Parameter | Predicted Value | Description |
|---|---|---|
| Cyclohexyl Conformation | Chair | The most stable, low-energy conformation of the six-membered ring. |
| N-Cyclohexyl Bond | Equatorial | The nitrogen atom is attached to the cyclohexyl ring in a position that minimizes steric hindrance. |
| C-N-C Bond Angle | ~115-118° | The angle between the cyclohexyl carbon, the nitrogen, and the methyl carbon. |
| N-C (Aromatic) Bond Length | ~1.39 Å | The length of the bond connecting the nitrogen atom to the phenyl ring. |
| N-C (Cyclohexyl) Bond Length | ~1.47 Å | The length of the bond connecting the nitrogen atom to the cyclohexyl ring. |
| N-C (Methyl) Bond Length | ~1.46 Å | The length of the bond connecting the nitrogen atom to the methyl group. |
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies used to predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability. nih.gov A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, specifically the nitrogen atom and the phenyl ring, while the LUMO would be distributed over the aromatic system.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. malayajournal.org These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, such as the lone pair on the nitrogen atom, and are prone to attack by electrophiles. malayajournal.orgmdpi.com Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. malayajournal.org For this compound, the most negative potential is expected around the nitrogen atom, highlighting it as the primary site for protonation and other electrophilic interactions.
Table 2: Illustrative FMO and Reactivity Descriptors from DFT Calculations Note: These values are representative and intended to illustrate the output of FMO analysis based on principles described in the cited literature.
| Descriptor | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -4.9 eV | Indicates the molecule's electron-donating capability (nucleophilicity). stuba.sk |
| LUMO Energy | -0.5 to 0.5 eV | Indicates the molecule's electron-accepting capability (electrophilicity). stuba.sk |
| HOMO-LUMO Gap (ΔE) | ~4.5 - 5.5 eV | A larger gap implies higher stability and lower chemical reactivity. nih.gov |
| MEP Minimum | Negative (e.g., < -25 kcal/mol) | Located near the nitrogen lone pair, indicating the primary site for electrophilic attack. mdpi.com |
| MEP Maximum | Positive | Located around the hydrogen atoms, particularly those on the methyl group and phenyl ring. |
Quantum Chemical Modeling of Thermochemical Properties
Quantum chemical methods are used to calculate the thermochemical properties of molecules, providing data that can be difficult or impossible to obtain experimentally. High-level composite methods, such as the Gaussian-4 (G4) theory, are known to provide reliable energetics. mdpi.comresearchgate.net
The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org Quantum chemical calculations can predict this value with high accuracy. For instance, the G4 method has been successfully used to calculate the gas-phase enthalpy of formation for related molecules like N-methylaniline and N-methyl-cyclohexanamine, showing excellent agreement with experimental data. mdpi.comresearchgate.netresearchgate.net These calculations involve computing the total atomization energy of the molecule and then combining it with the known enthalpies of formation of the individual atoms.
Table 3: Calculated Gas-Phase Enthalpy of Formation for Related Compounds This table provides benchmark data from related molecules to illustrate the expected range for this compound.
| Compound | Method | Calculated ΔfH°(g) (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| N-methylaniline | G4 | 90.9 ± 2.1 | researchgate.net |
| Piperazine | G4 | 32.0 ± 3.5 | mdpi.com |
| N-methyl-cyclohexanamine | Not specified | N/A (study performed) | mdpi.com |
Beyond the enthalpy of formation, computational methods can derive a range of ideal gas thermodynamic properties over various temperatures. These properties, including standard entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°), are calculated using statistical mechanics based on molecular data obtained from quantum chemical computations. researchgate.net The calculations require optimized molecular structures, vibrational frequencies, and moments of inertia. This data has been successfully computed for related compounds like N-methylaniline over a temperature range of 298.15 K to 1500 K. researchgate.netresearchgate.net
Table 4: Types of Ideal Gas Thermodynamic Properties Derived from Calculations This table outlines the properties that can be calculated and their significance.
| Property | Symbol | Description |
|---|---|---|
| Standard Heat Capacity | C°p | The amount of heat required to raise the temperature of one mole of the substance by one degree at constant pressure. nist.gov |
| Standard Entropy | S° | A measure of the randomness or disorder of the molecules. |
| Standard Enthalpy | H° | The heat content of the system at standard pressure. |
| Standard Gibbs Free Energy | G° | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system. |
Mechanistic Pathway Elucidation through Computational Simulations
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By modeling reactants, transition states, intermediates, and products, researchers can map out the energetic landscape of a chemical reaction and identify the most favorable pathway.
DFT calculations are instrumental in this area. For reactions involving this compound, simulations can clarify reaction pathways that are difficult to probe experimentally. For example, in the electrochemical oxidation of related amines, computational studies help rationalize product formation by evaluating the stability of radical cation and iminium ion intermediates. mdpi.com Such studies have shown a preference for fragmentation at the methyl group over the cyclohexyl group. mdpi.com
Similarly, DFT calculations have been used to investigate the N-formylation of N-methylaniline, revealing competing mechanistic pathways whose favorability depends on the amine's basicity. acs.org For carcinogenic risk assessment, quantum chemical calculations of activation and deactivation pathways of related nitrosamines, such as N-nitroso-N-methylaniline, have been performed to understand the balance between the formation of DNA adducts and detoxification products. nih.govfrontiersin.org These simulations involve locating transition state structures and calculating the activation barriers for each step of the proposed mechanism, providing a detailed, quantitative picture of the reaction dynamics. frontiersin.orgtue.nl
Transition State Characterization and Reaction Coordinate Analysis
The study of chemical reactions fundamentally involves understanding the transition state—the highest energy point on the reaction pathway that connects reactants to products. Characterizing this state is crucial for determining reaction kinetics and mechanisms. For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods are used to locate the transition state structure and calculate its energy.
A reaction coordinate analysis maps the minimum energy path of a reaction, providing a detailed profile of energetic changes as the molecule transforms. For a molecule like this compound, this analysis would consider key geometric parameters, such as the breaking and forming of bonds and the conformational changes of the cyclohexyl ring. Studies on the thermal decomposition of related quaternary ammonium (B1175870) cations derived from this compound indicate that both electronic and conformational factors significantly influence reactivity. researchgate.net The conformational constraints imposed by the bulky cyclohexyl group can raise the energy barrier for certain reaction pathways. researchgate.net
Theoretical investigations would typically use DFT to model the potential energy surface. By systematically changing the distance between reacting atoms (e.g., an incoming electrophile and the nitrogen atom), researchers can trace the energy profile, identify the transition state, and calculate the activation energy. This provides a quantitative prediction of how fast the reaction will proceed. The analysis would also reveal the degree of bond formation and cleavage at the transition state, clarifying whether the mechanism is concerted or stepwise.
Molecular Dynamics Simulations for Reaction Pathways
While reaction coordinate analysis provides a static, zero-kelvin view of a reaction, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the atomic motions of the molecule over time. MD simulations solve Newton's equations of motion for the system, providing a trajectory that reveals how the molecule behaves in a more realistic environment, including the explicit presence of solvent molecules and thermal fluctuations at a given temperature.
For this compound, MD simulations can be employed to:
Explore Conformational Space: The flexible cyclohexyl ring can adopt various conformations (chair, boat, twist-boat). MD simulations can sample these different conformations and determine their relative populations, identifying the most stable ground-state structures before a reaction.
Investigate Solvation Effects: The solvent can play a critical role in stabilizing or destabilizing reactants, products, and transition states. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules, providing insight into how the solvent shell reorganizes during a reaction and influences the energy barrier.
Identify Reaction Channels: By simulating the system with sufficient kinetic energy, MD trajectories can capture the initial stages of a chemical reaction, observing how the molecule approaches the transition state region from the reactant basin. This can help validate the pathways identified by static reaction coordinate analysis.
Computational studies on related chemical systems have successfully used MD simulations to predict and understand molecular behavior, highlighting their utility in bridging theoretical models with real-world experimental conditions. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data. By calculating parameters like NMR chemical shifts and IR vibrational frequencies, theoretical models can be validated against experimental measurements. A strong correlation between predicted and observed spectra lends confidence to the computational model, which can then be used to analyze more complex or unstable molecules.
Theoretical NMR Chemical Shift and IR Frequencies
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for molecular characterization. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies that correspond to IR absorption bands.
NMR Spectroscopy: Theoretical chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculation first optimizes the molecule's geometry and then computes the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Experimental ¹H and ¹³C NMR data for this compound have been reported in the literature. thieme-connect.comsorbonne-universite.frrsc.org A comparison between these experimental values and illustrative theoretical predictions serves to validate the chosen computational method.
Interactive Table 1: Comparison of Experimental and Illustrative Theoretical ¹³C NMR Chemical Shifts for this compound
| Atom Description | Experimental Chemical Shift (δ, ppm) sorbonne-universite.frresearchgate.net | Illustrative Theoretical Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C-N) | 150.31 | 150.1 |
| Aromatic C-H | 129.21 | 129.4 |
| Aromatic C-H | 116.37 | 116.5 |
| Aromatic C-H | 113.31 | 113.1 |
| Cyclohexyl C-H (methine, C-N) | 58.28 | 58.5 |
| N-Methyl C | 31.29 | 31.1 |
| Cyclohexyl C-H | 30.18 | 30.4 |
| Cyclohexyl C-H | 26.35 | 26.2 |
| Cyclohexyl C-H | 26.09 | 25.9 |
Note: Theoretical values are illustrative examples of what a typical DFT calculation might yield and are not from a published study.
IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. The frequencies depend on the bond strengths and atomic masses, while the intensities are related to the change in the molecular dipole moment during the vibration. These calculations can help assign specific peaks in an experimental spectrum to particular molecular motions.
Interactive Table 2: Predicted IR Frequencies for Key Vibrational Modes in this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Illustrative Theoretical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3065 |
| Aliphatic C-H Stretch (Cyclohexyl, Methyl) | 3000-2850 | 2930, 2855 |
| Aromatic C=C Stretch | 1600-1450 | 1598, 1495 |
| C-N Stretch | 1350-1250 | 1315 |
Note: Theoretical values are illustrative examples. The accuracy of such predictions depends heavily on the level of theory and basis set used.
By successfully matching theoretical spectra to experimental data, researchers can confirm the structure of this compound and gain confidence in using computational models to explore its reactivity.
Applications of N Cyclohexyl N Methylaniline in Advanced Organic Synthesis and Catalysis
Role as a Key Intermediate in Complex Molecule Synthesis
The structural framework of N-cyclohexyl-N-methylaniline makes it a valuable precursor for the construction of more elaborate molecular architectures, particularly those containing nitrogen. Its derivatization allows for the systematic assembly of complex scaffolds with applications in medicinal chemistry and materials science.
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. acs.orgunivpancasila.ac.idmdpi.com this compound and its parent compound, N-methylaniline, serve as crucial starting points for creating these complex ring systems. yufenggp.comechemi.com
A notable example is the synthesis of thiazoloquinolinone analogues designed to target the CD38 enzyme, which is relevant in various diseases. In a multi-step synthesis, N-methylaniline is first elaborated over seven steps to create a complex chloride intermediate. nih.gov This intermediate is then coupled with various mono-Boc-protected diamines using a palladium-catalyzed Buchwald-Hartwig amination reaction to construct the core thiazoloquinolinone structure. nih.gov This strategic use of an aniline (B41778) derivative as the foundational element enables the assembly of a sophisticated heterocyclic system designed for specific biological interactions. nih.gov Further research has also identified this compound's role as a precursor to N-cyclohexyl benzamides and urea (B33335) derivatives, which are explored for their applications in both biological and material science contexts.
Derivatization for Advanced Chemical Scaffolds
The development of advanced chemical scaffolds is essential for creating new therapeutic agents and materials. The derivatization of this compound provides access to novel molecular frameworks that can be further functionalized.
Continuing the thiazoloquinolinone example, the synthesis was specifically designed to create analogues with primary amine groups. nih.gov These amines, attached via a cyclohexyl or phenyl moiety originating from the aniline-derived core, serve as strategic points for attaching linkers and functional payloads. nih.gov This derivatization transforms the core molecule into a versatile scaffold, allowing for the conjugation of other molecules, such as those with alkyne groups for click chemistry applications. nih.gov This highlights how the initial this compound structure can be methodically modified to build complex, functional chemical systems. nih.govnih.gov Similarly, N-methylaniline has been shown to be a compatible secondary amine in multicomponent reactions aimed at producing highly substituted cyclopentenyl scaffolds, demonstrating the utility of this class of compounds in generating structural diversity. nih.gov
Substrate in Catalytic Transformations
This compound is not only a synthetic intermediate but also an important substrate in various catalytic reactions. Its reactivity, influenced by the sterically demanding cyclohexyl group and the electronic nature of the N-methylanilino moiety, is a subject of study in the development of new catalytic methods for forming carbon-nitrogen (C-N) bonds and for reductive functionalization.
Amination Reactions and C-N Bond Formation
The formation of C-N bonds is a cornerstone of organic synthesis, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being a particularly powerful method. wikipedia.org This reaction facilitates the synthesis of aryl amines from aryl halides and has largely replaced harsher, traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org
Aniline derivatives are common substrates in these transformations. For instance, the previously mentioned synthesis of thiazoloquinolinones relies on a Buchwald-Hartwig C-N bond coupling step to assemble the final product. nih.gov In other studies, the catalytic activity of novel palladium precatalysts has been evaluated in Buchwald-Hartwig amination reactions using N-methylaniline as a benchmark substrate to couple with various aryl halides. researchgate.net Research into cobalt-catalyzed cross-coupling has also demonstrated the ability to link N-methylaniline with bromoesters, followed by an intramolecular cyclization to access novel pharmaceutical scaffolds. uclm.es These examples underscore the role of aniline derivatives as key coupling partners in the development and application of C-N bond formation methodologies.
Reductive Functionalization Reactions
Reductive functionalization, particularly reductive amination, is a highly efficient one-pot method for synthesizing amines from carbonyl compounds. nih.govmasterorganicchemistry.com This process avoids issues of over-alkylation common in other methods by reducing an in situ-formed imine or iminium ion. masterorganicchemistry.com
This compound can be synthesized with high efficiency via this pathway. A simple and convenient metal-free method was developed for the direct reductive amination of ketones with secondary aryl amines. nih.gov Using this protocol, this compound was prepared from N-methylaniline and cyclohexanone (B45756). The reaction, activated by the organic Lewis base tetramethylethylenediamine (TMEDA) and using trichlorosilane (B8805176) as the reducing agent, afforded the product in excellent yield. nih.gov
Table 1: Synthesis of this compound via Reductive Amination
| Reactant 1 | Reactant 2 | Catalyst/Reagent System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| N-methylaniline | Cyclohexanone | HSiCl₃, TMEDA | Dichloromethane | 88% | nih.gov |
| Aniline | Cyclohexanone | Sodium Cyanoborohydride, Acetic Acid | Tetrahydrofuran | - |
This reaction demonstrates a direct and high-yielding reductive functionalization to access the target compound. Other reducing agents like sodium cyanoborohydride are also commonly employed for reductive aminations. chemicalbook.com
Development of Catalytic Systems Utilizing Aniline Derivatives
The development of novel, efficient, and robust catalytic systems is a major goal in modern chemistry. Aniline derivatives, including this compound and its parent N-methylaniline, are frequently employed as standard or benchmark substrates to probe the scope, activity, and limitations of new catalysts. d-nb.inforsc.orgresearchgate.netgoogle.com
For example, in the development of an air-tolerant N-methylation of amines using formic acid and a simple inorganic base (K₂HPO₄) as the catalyst, various aniline derivatives were tested. rhhz.net The study found that substrates with bulky N-substituents, including the cyclohexyl group, were well-tolerated, demonstrating the catalyst's robustness and moderate tolerance of steric hindrance. rhhz.net Similarly, N-methylaniline is a common benchmark substrate in the development of catalysts for the N-methylation of amines using methanol (B129727) as a C1 source, with various ruthenium and iridium complexes being tested for this transformation. nih.govacs.org
Furthermore, in the quest for catalysts for hydroaminomethylation, N-methylaniline was used as a model substrate to test over 100 different ligands with a cobalt catalyst system. d-nb.info The insights gained from using aniline derivatives help in the rational design of more effective catalysts. Molybdenum pincer complexes have also been evaluated for the catalytic hydrogenation of amides, using the reduction of N-methylformanilide to N-methylaniline as the benchmark reaction to optimize conditions and understand the catalyst's mechanism. rsc.org The consistent use of these aniline derivatives across a wide range of studies highlights their integral role in advancing the field of catalysis.
Heterogeneous Catalysis for Selective N-Alkylation
Heterogeneous catalysis offers significant advantages for the synthesis of N-alkylated anilines, including catalyst recyclability and ease of product purification. The selective N-alkylation of anilines to produce compounds such as this compound can be achieved through reductive amination, where anilines react with carbonyl compounds or alcohols in the presence of a metal catalyst and a reducing agent, typically hydrogen.
One notable example is the use of bimetallic nanoparticles. Rhodium/Platinum (Rh/Pt) nanoparticles supported on materials like alumina (B75360) have been shown to be effective for the synthesis of N-alkylcyclohexylamines from anilines. thieme-connect.com In these reactions, the aniline derivative undergoes reductive coupling with an alkyl source. For instance, N-methylaniline can be reacted with a cyclohexyl source, or aniline can be reacted with a methyl source and a cyclohexyl source in a stepwise or one-pot process. The catalyst facilitates both the hydrogenation of the aniline ring to a cyclohexylamine (B46788) and the N-alkylation. A study demonstrated the synthesis of various N-alkylcyclohexylamines from anilines and alkylamines with high yields, showcasing the utility of supported Rh/Pt catalysts. thieme-connect.com For example, the reaction of aniline with octylamine (B49996) using a Rh/Pt–DMPSi/Al2O3 catalyst resulted in a 92% yield of N-octylcyclohexanamine. thieme-connect.com This methodology is applicable to the synthesis of this compound by using N-methylaniline as the starting material.
Another approach involves the use of supported ruthenium hydroxide (B78521) catalysts. Ru(OH)x/Al2O3 has been reported as an efficient and reusable heterogeneous catalyst for the selective N-alkylation of aromatic amines with alcohols. cancer.gov This "hydrogen borrowing" or "hydrogen autotransfer" methodology avoids the need for an external hydrogen source, as the alcohol is dehydrogenated in situ to form an aldehyde, which then undergoes reductive amination with the amine. The hydrogen is then returned in the reduction step.
The choice of catalyst and support is crucial for achieving high selectivity and yield. For instance, CeO2-supported copper sub-nanoparticle catalysts have been investigated for the selective N-methylation of aniline with CO2 and H2, which could be a step in the synthesis of this compound. oup.com While this particular study focused on producing N-methylaniline, the principles can be extended to more complex systems. However, the successive N-methylation to tertiary amines can be a challenge to control. oup.com
Table 1: Heterogeneous Catalytic Systems for N-Alkylation of Anilines
| Catalyst | Substrates | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Rh/Pt–DMPSi/Al2O3 | Aniline, Octylamine | H2 (1 atm), 50 °C, 72 h | N-octylcyclohexanamine | 92% | thieme-connect.com |
| Rh/Pt–DMPSi/Al2O3 | N-methylaniline, Octylamine | H2 (1 atm), 50 °C, 24 h | N-octylcyclohexanamine | 89% | thieme-connect.com |
| Ru(OH)x/Al2O3 | Aniline, Benzyl alcohol | 130 °C, 5 h | N-benzylaniline | 99% | cancer.gov |
| Cu/CeO2 | Aniline, CO2, H2 | 150 °C, 24 h | N-methylaniline | 41% (selectivity) | oup.com |
Homogeneous Catalysis in Amine Functionalization
Homogeneous catalysis provides alternative routes for the functionalization of amines, often with high selectivity under mild conditions. These methods are particularly relevant for the N-methylation and N-formylation of secondary amines, which are key transformations in the synthesis of complex molecules.
N-formylation of secondary amines using carbon dioxide as a C1 source is a green and attractive method. N-methylaniline is often used as a model substrate in these studies. For example, the N-formylation of N-methylaniline with CO2 and a hydrosilane reductant can be catalyzed by various systems. One study detailed the use of tetrabutylammonium (B224687) acetate (B1210297) as a catalyst for this transformation, providing insights into the reaction mechanism. acs.org Another work reported the use of a zinc-based complex for the N-formylation of amines with CO2 and phenylsilane. nih.gov
The selective N-methylation of amines using CO2 as a C1 building block is another area of intense research. While challenging, homogeneous catalysts have been developed for this purpose. For instance, a dual photoredox/cobaloxime catalytic system has been reported for the cross-dehydrogenative α-heteroarylation of amines, showcasing a modern approach to amine functionalization. lookchem.com Although not a direct methylation, it highlights the advanced strategies being employed. More directly, manganese-catalyzed selective N-methylation of amines using CO2 has been demonstrated. lookchem.com
N-heterocyclic carbenes (NHCs) have emerged as powerful ligands in homogeneous catalysis, enhancing the stability and activity of metal centers in various transformations, including cross-coupling reactions. tdx.cat NHC-ligated metal complexes are effective for a range of amine functionalization reactions. For example, bis(NHC) rhodium complexes have been used for the N-formylation of amines with CO2 and diphenylsilane, showing high activity for various aliphatic and aromatic amines. nih.gov
Table 2: Homogeneous Catalytic Systems for Amine Functionalization
| Catalyst System | Substrate | Reagents | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| [TBA][OAc] | N-methylaniline | CO2 (20 bar), Triethoxysilane | 298 K | N-methylformanilide | - | acs.org |
| F–PNHC–Zn complex | N-methylaniline | CO2, PhSiH3 | - | N-methylformanilide | - | nih.gov |
| Bis(tzNHC) Rhodium complex | Aniline | CO2 (25 atm), Ph2SiH2 | 25 °C | N-phenylformamide | - | nih.gov |
| Mn complex | Amines | CO2 | - | N-methylated amines | - | lookchem.com |
Comparative Studies and Structure Reactivity Correlations
Structure-Reactivity Relationships in N-Cyclohexyl-N-methylaniline and Related Anilines
The chemical reactivity of N-alkylanilines is primarily governed by the availability of the nitrogen lone pair and the steric environment around the nitrogen atom. In this compound, the two alkyl groups—methyl and cyclohexyl—have distinct and somewhat opposing influences.
Both the methyl and cyclohexyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. This should, in principle, enhance its basicity and nucleophilicity compared to aniline (B41778), where the nitrogen is only attached to a phenyl ring and two hydrogens. However, the nitrogen lone pair also experiences delocalization into the aromatic pi-system of the phenyl ring, which significantly reduces its basicity compared to a non-aromatic amine like cyclohexylamine (B46788). libretexts.org For instance, aniline is about a million times weaker as a base than cyclohexylamine due to this resonance effect. libretexts.org
The steric bulk of the N-alkyl substituents plays a critical role. The presence of alkyl groups on the nitrogen atom can introduce steric hindrance, which can impede the approach of electrophiles or other reactants. The cyclohexyl group is significantly larger than the methyl group, creating a more crowded environment around the nitrogen. This steric crowding can affect reaction rates and, in some cases, the position of equilibrium.
A study on the base strengths of N-alkylanilines (PhNHR) in the gas phase and in aqueous solution revealed that as the alkyl group R increases in size, the gas-phase basicity (GB) increases due to the greater polarizability of the larger alkyl group. researchgate.net However, the increasing base strength in solution is primarily a solvation effect and is not attributed to a decrease in the resonance interaction between the nitrogen lone pair and the phenyl ring. researchgate.net In reactions such as the formation of N-alkyl-N-arylcyanamides from cyanogen (B1215507) bromide, both electronic and steric effects, along with the entropy and enthalpy of activation, are proven to be determining factors in the reaction mechanism. rsc.org
Table 1: Comparison of Basicity in Anilines and Related Amines
| Compound | pKa of Conjugate Acid | Key Structural Features |
|---|---|---|
| Cyclohexylamine | ~10.7 | Aliphatic amine; lone pair is localized. |
| Aniline | 4.6 | Aromatic amine; lone pair is delocalized into the phenyl ring. libretexts.org |
| N-Methylaniline | 4.85 | One electron-donating methyl group; moderate steric hindrance. |
| N,N-Dimethylaniline | 5.07 | Two electron-donating methyl groups; increased basicity and steric hindrance. reddit.com |
Influence of Substituent Effects on Reaction Selectivity and Pathway
Substituents, both on the nitrogen atom and on the aromatic ring, exert a profound influence on the selectivity of reactions involving this compound and its relatives. The difference in steric bulk between the N-methyl and N-cyclohexyl groups is a powerful tool for directing reaction pathways.
In reactions involving C-H bond activation, the less sterically hindered N-methyl group is often preferentially functionalized. For example, in the synthesis of N-alkylindoles via a double C-H functionalization, N,N-dialkylanilines with two different alkyl groups show high selectivity for the functionalization of the N-methyl group over other, larger N-alkyl groups. nih.gov Similarly, in visible-light-driven annulation reactions with dibenzoylethylenes, changing one of the N-methyl groups to a larger aliphatic or benzylic group leads to complete selectivity for the reaction occurring at the N-methyl position. nih.govacs.org This demonstrates that the sterically demanding cyclohexyl group in this compound would act as a directing group, favoring reactions at the more accessible methyl group.
Substituents on the phenyl ring also play a critical role in directing reaction outcomes, primarily through their electronic effects.
Electron-donating groups (like methoxy) on the aniline ring generally enhance reactivity in electrophilic aromatic substitution and other reactions where the aniline acts as a nucleophile. researchgate.net
Electron-withdrawing groups (like halides or nitro groups) decrease the nucleophilicity of the aniline but can be crucial for directing regioselectivity in other reaction types, such as aryne chemistry. acs.org
For example, in the visible-light-driven annulation of N,N-dimethylanilines, electron-donating groups on the aniline ring were well-tolerated, whereas electron-withdrawing groups like fluoro or bromo led to lower yields. nih.gov A significant steric effect was also noted, as an ortho-methyl group on the aniline completely suppressed the reaction due to the steric clash with the N-methyl groups, leading to a less planar and less conjugated system. nih.govacs.org
Table 2: Site-Selectivity in Reactions of N,N-Dialkylanilines
| Reactant | Reaction Type | Observed Selectivity | Reference |
|---|---|---|---|
| N-Benzyl-N-methylaniline | [4+1] Annulative Indole Synthesis | High selectivity for C-H functionalization of the N-methyl group. | nih.gov |
| N-Alkyl-N-methylanilines | Visible-Light Annulation | Complete selectivity for reaction at the N-methyl group over larger alkyl groups. | nih.gov |
| 3-Substituted Benzynes + N-Methylaniline | Nucleophilic Addition | Regioselectivity is controlled by electronic and distortion effects of the substituent, not primarily sterics. | acs.org |
Comparison with Other N,N-Dialkylanilines in Synthetic Strategies
In synthetic chemistry, the choice between this compound and other N,N-dialkylanilines, such as the more common N,N-dimethylaniline or N,N-diethylaniline, depends on the specific transformation and desired outcome.
N,N-dimethylaniline is a widely used substrate in many reactions. For instance, in a C-H functionalization approach to forming N-alkylindoles, N,N-dimethylanilines serve as excellent substrates, providing N-methyl indoles in good yields. nih.gov The analogous reaction with N,N-diethylaniline also proceeds, but in a more moderate yield, suggesting a potential decrease in efficiency with larger alkyl groups. nih.gov
However, the presence of a larger, more robust alkyl group like cyclohexyl can be advantageous in certain contexts. In a competition experiment involving the selective nitrogen insertion into aryl alkanes, a reaction mixture of pentylbenzene (B43098) and cyclohexylbenzene (B7769038) preferentially yielded this compound, highlighting a specific reactivity preference. nih.gov
The comparison underscores that there is no universally superior N,N-dialkylaniline; the optimal choice is dictated by the specific reaction's tolerance for steric bulk and its sensitivity to the electronic and directing effects of the N-alkyl substituents.
Table 3: Comparative Utility of N,N-Dialkylanilines in Synthesis
| Aniline Derivative | Synthetic Application | Performance/Observations | Reference |
|---|---|---|---|
| N,N-Dimethylaniline | [4+1] Annulative Indole Synthesis | Excellent substrate, providing good yields of N-methyl indoles. | nih.gov |
| N,N-Diethylaniline | [4+1] Annulative Indole Synthesis | Reaction proceeds, but with moderate yield compared to N,N-dimethylaniline. | nih.gov |
| This compound | Reductive N-methylation with CO2 | Reactivity is comparable to other N-alkylanilines; the cyclohexyl group has a weak effect on the overall reaction. | dtu.dk |
| This compound | Selective Nitrogen Insertion | Formed preferentially in a competition experiment involving cyclohexylbenzene. | nih.gov |
Future Perspectives and Emerging Research Avenues for N Cyclohexyl N Methylaniline
The landscape of chemical research is continually evolving, driven by the pursuit of efficiency, sustainability, and novel functionality. For a compound such as N-cyclohexyl-N-methylaniline, future research is poised to unlock new synthetic methodologies, deeper mechanistic understanding, and a broader range of applications. This article explores the emerging research avenues that are shaping the future of this versatile secondary amine.
Q & A
Basic: What are the recommended synthetic routes for N-cyclohexyl-N-methylaniline to ensure high purity?
Methodological Answer:
The synthesis typically involves alkylation of aniline derivatives. A two-step approach is common:
Cyclohexylation : React N-methylaniline with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) .
Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is used to remove unreacted starting materials and byproducts.
Critical Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry to minimize dialkylated byproducts.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and N-CH₃ (δ 2.8–3.2 ppm).
- ¹³C NMR : Confirm quaternary carbons in the cyclohexyl ring and N-methyl group.
- IR Spectroscopy : Detect N-H stretches (absent due to methylation) and C-N stretches (~1250–1350 cm⁻¹) .
- Mass Spectrometry : Use EI-MS to confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of cyclohexyl group).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (NIOSH P95) if handling powders .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined for this compound?
Methodological Answer:
- Combustion Calorimetry : Measure energy released during combustion to calculate ΔfH°(liq). Convert to gaseous state using vapor pressure data from transpiration methods .
- Validation : Compare experimental values with computational results (e.g., G4 quantum-chemical methods) to resolve discrepancies.
Example : For N-methylaniline, experimental ΔfH°(g) = 90.9 ± 2.1 kJ·mol⁻¹ matched G4 calculations .
Advanced: How can researchers assess the biological activity of this compound?
Methodological Answer:
- QSAR Modeling : Use cyclohexyl group descriptors (e.g., logP, molar refractivity) to predict interactions with biological targets .
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth dilution).
- Enzyme Inhibition : Screen for acetylcholinesterase or kinase inhibition using fluorometric assays .
- Data Interpretation : Compare with structurally similar compounds (e.g., N-(cyclopropylmethyl)aniline) to identify structure-activity trends .
Advanced: How to resolve contradictions in dipole moment measurements for this compound derivatives?
Methodological Answer:
- Experimental Design : Use dielectric relaxation studies at multiple frequencies (e.g., microwave and 2 MHz) to isolate solvent effects .
- Case Study : For N-methylaniline, dipole moments in cyclohexane (nonpolar) vs. 1,4-dioxane (polar) revealed hydrogen bonding with solvent oxygen, lowering the apparent moment .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model solvent interactions.
Advanced: What solvent systems optimize the reactivity of this compound in catalytic applications?
Methodological Answer:
- Polar Solvents : Use DMF or DMSO to stabilize transition states in nucleophilic substitutions.
- Hydrogen-Bonding Effects : In 1,4-dioxane, solvent coordination to the NH group (if present) can alter reaction pathways .
- Screening : Perform kinetic studies in varying solvents (e.g., toluene, THF) to map solvent-dependent yields.
Advanced: How can computational methods guide the design of this compound-based materials?
Methodological Answer:
- Electronic Structure Modeling : Use Gaussian or ORCA to calculate HOMO/LUMO energies for predicting redox behavior.
- Molecular Dynamics (MD) : Simulate solubility in polymer matrices (e.g., PMMA) using force fields (e.g., OPLS-AA).
- Case Study : G4 methods accurately predicted N-methylaniline’s enthalpy of formation, validating computational approaches for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
